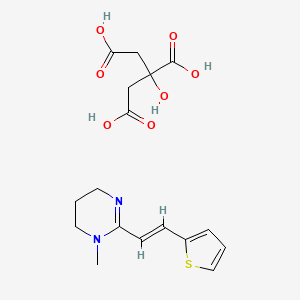

Pyrantel citrate

Description

Contextualization of Anthelmintic Drug Discovery and Development

The discovery of anthelmintic drugs is a continuous process driven by the need to combat parasitic worm infections that affect hundreds of millions of people and a vast number of livestock globally. nih.govbeilstein-journals.org These infections contribute to malnutrition, reduced productivity, and significant economic losses in the livestock industry. nih.govresearchgate.netcombar-ca.eu The development of new anthelmintics is crucial due to the emergence of drug resistance to existing medications. nih.govbeilstein-journals.org

Historically, many anthelmintics used in humans were first developed for veterinary purposes. nih.gov The process of bringing a new drug to market is lengthy and expensive, which has led to a limited number of new anthelmintic classes in recent decades. nih.govbenthamscience.com To counteract this, open science initiatives that encourage collaboration and data sharing are becoming increasingly important in accelerating drug discovery. nih.gov Research efforts focus on identifying new drug targets, developing efficient screening methods, and exploring novel chemical compounds. nih.govmdpi.com

Historical Perspective on Pyrantel (B1679900) Anthelmintic Development and Discovery

The journey of pyrantel as an anthelmintic began in the mid-1960s. Researchers at Pfizer first described the compound in 1965. drugbank.comdrugbank.com It belongs to the tetrahydropyrimidine (B8763341) class of anthelmintics, which also includes morantel (B1676740) and oxantel (B1663009). toku-e.comresearchgate.net The initial development was a result of in vivo screening programs that started in the late 1950s. researchgate.net

Pyrantel was introduced to the small animal market in the 1970s for the control of common nematode infections like hookworms and roundworms. researchgate.netnih.gov Different salt forms of pyrantel, including citrate (B86180), tartrate, and pamoate, were developed to optimize its properties for various applications. toku-e.commsdvetmanual.com The pamoate salt, in particular, is poorly soluble, which reduces its absorption from the gastrointestinal tract and allows it to effectively target parasites in the intestines. msdvetmanual.com While the pamoate salt is commonly used in commercial formulations, the citrate salt, being more water-soluble, has been valuable in research settings. toku-e.commsdvetmanual.comcambridge.org

Global Research Imperatives in Parasitic Helminthiasis Control

Parasitic helminth infections are a major global health issue, affecting over a billion people, primarily in developing nations. researchgate.netnih.gov These infections are a significant cause of morbidity and contribute to a cycle of poverty and reduced socioeconomic development. researchgate.netnih.gov Consequently, there is a pressing need for effective control strategies, which includes the development of new and improved anthelmintic drugs. benthamscience.com

Key research priorities include overcoming the challenge of anthelmintic resistance, which threatens the efficacy of current treatments. researchgate.netcombar-ca.eu There is also a need for better diagnostic tools to accurately identify infections and monitor treatment effectiveness. combar-ca.eunih.gov Furthermore, a deeper understanding of the fundamental biology and transmission dynamics of helminths is essential for developing sustainable control programs. nih.gov Research efforts are increasingly focused on integrated approaches that combine drug treatment with other control measures like improved sanitation and vaccines. combar-ca.euplos.org

Overview of Pyrantel Citrate's Contributions to Veterinary and Basic Parasitological Research

This compound has played a significant role in both veterinary medicine and basic parasitological research. drugbank.comresearchgate.netnih.gov In veterinary practice, pyrantel salts are widely used to treat and control nematode infections in companion animals and livestock. researchgate.netnih.govmsdvetmanual.com

In the realm of basic research, this compound's properties have made it a useful tool. Its mechanism of action, which involves causing spastic paralysis in susceptible nematodes by activating nicotinic acetylcholine (B1216132) receptors, has been a subject of study to understand parasite neuromuscular physiology. toku-e.comvinmec.compatsnap.commims.com The water-soluble nature of this compound allows for its use in in vitro studies to investigate the susceptibility of different parasite species and to explore the mechanisms of drug resistance. toku-e.comcambridge.org For instance, it has been used in studies to characterize isolates of Ancylostoma caninum and to investigate resistance in pig nematodes. toku-e.comnih.gov Research has also compared the efficacy of this compound with its pamoate salt, highlighting the importance of formulation in drug activity. cambridge.org

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 5685-86-9 |

| Molecular Formula | C₁₇H₂₂N₂O₇S |

| Molecular Weight | 398.43 g/mol |

| Appearance | Light yellow to yellow powder |

| Solubility | Freely soluble in water |

| Source | Synthetic |

Data sourced from multiple references. toku-e.comnih.govscbt.comchemicalbook.com

Detailed Research Findings

The following table presents detailed research findings related to this compound.

| Research Area | Finding | Reference(s) |

| Mechanism of Action | Activates excitatory nicotinic acetylcholine (nACh) receptors, causing spastic paralysis of susceptible nematodes. | toku-e.com |

| In Vitro Efficacy | Demonstrated greater effectiveness against Angiostrongylus cantonensis L3 larvae compared to the less soluble pyrantel pamoate form. | cambridge.org |

| Resistance Studies | Used in a dose-response investigation to assess the level of resistance in nodular worms of pigs. | cambridge.org |

| Comparative Pharmacology | The bioavailability of this compound in pigs was found to be significantly higher than that of pyrantel pamoate. | ymaws.com |

| Synthesis | Can be formed by reacting pyrantel formate (B1220265) with methanol (B129727) and citric acid. | epa.ie |

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.C6H8O7/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-6,9H,3,7-8H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGGCARNRYGSPA-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034016 | |

| Record name | Pyrantel citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-86-9, 17076-90-3 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrantel citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YXE665Z2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Pyrantel Citrate

Agonistic Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Helminths

The primary molecular target of pyrantel (B1679900) is the nicotinic acetylcholine receptor (nAChR) located on the muscle cells of nematodes. toku-e.comresearchgate.netpatsnap.com Pyrantel acts as a cholinergic agonist, mimicking the action of the neurotransmitter acetylcholine (ACh). patsnap.comnih.gov

Specificity and Subtype Selectivity of Parasitic nAChRs

Parasitic nematodes possess distinct subtypes of nAChRs, which differ in their pharmacological sensitivities to various cholinergic agonists. nih.govsci-hub.se Research has identified at least three main subtypes in Ascaris suum: the L-subtype (sensitive to levamisole (B84282) and pyrantel), the N-subtype (sensitive to nicotine (B1678760) and oxantel), and the B-subtype (sensitive to bephenium). nih.govsci-hub.se Pyrantel demonstrates preferential agonistic activity at the L-subtype of nAChRs. sci-hub.senih.gov

The molecular composition of these receptor subtypes dictates their drug sensitivity. For instance, in vitro expression studies with A. suum nAChR subunits have shown that varying the ratio of Asu-unc-38 and Asu-unc-29 subunits can create receptors with either L-subtype or N-subtype pharmacological profiles. nih.govplos.org A higher proportion of Asu-unc-29 to Asu-unc-38 results in a receptor sensitive to pyrantel, characteristic of the L-subtype. nih.govplos.org This selectivity for parasitic nAChR subtypes over mammalian host receptors is a key factor in the therapeutic index of pyrantel. patsnap.com While pyrantel can interact with mammalian AChRs, it does so with low efficacy and also acts as an open-channel blocker at these sites. nih.gov

Depolarizing Neuromuscular Blockade Mechanisms

As a potent agonist at the L-subtype nAChRs, pyrantel binds to these receptors on the helminth muscle membrane, causing the associated ion channels to open. drugbank.comresearchgate.netpatsnap.com This action is similar to that of acetylcholine but is more persistent because pyrantel is not readily hydrolyzed by acetylcholinesterase. patsnap.comslideshare.net The prolonged opening of the non-selective cation channels leads to a sustained influx of positive ions, primarily sodium (Na+) and calcium (Ca2+). core.ac.ukcambridge.org

This influx of cations results in a persistent depolarization of the muscle cell membrane. drugbank.comresearchgate.netpatsnap.com Unlike the transient depolarization caused by acetylcholine, which allows for muscle relaxation between nerve impulses, the sustained depolarization induced by pyrantel prevents the muscle cell from repolarizing. This leads to a state of spastic paralysis in the worm, where the muscles are locked in a contracted state. drugbank.comresearchgate.netscielo.org.mx The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are consequently expelled by normal peristaltic activity. patsnap.comscielo.org.mx

Modulation of Ionic Currents in Parasitic Muscle Cells

The agonistic action of pyrantel on helminth nAChRs directly modulates ionic currents across the muscle cell membrane. Electrophysiological studies have demonstrated that pyrantel induces an inward current carried by cations. researchgate.netnih.gov This current is responsible for the depolarization of the muscle membrane potential. cambridge.org

Downstream Cellular and Physiological Effects in Helminths

The initial interaction of pyrantel with nAChRs triggers a cascade of cellular and physiological events that ultimately compromise the parasite's viability.

Alterations in Parasite Motility and Neuromuscular Function

The most immediate and observable effect of pyrantel on helminths is a profound alteration in their motility. researchgate.netscielo.org.mx The spastic paralysis induced by the depolarizing neuromuscular blockade renders the worms unable to perform coordinated movements necessary for feeding and maintaining their position in the host. patsnap.comscielo.org.mx In vitro studies have consistently demonstrated that exposure to pyrantel leads to a rapid and significant inhibition of motility in a variety of parasitic nematodes. scielo.org.mxscielo.org.mx For example, in a study on Dipylidium caninum, a combination containing pyrantel caused a 100% inhibition of motility within 6 hours of incubation. scielo.org.mx This loss of motor function is the direct consequence of the sustained muscle contraction caused by the persistent activation of nAChRs. researchgate.netpatsnap.com

Impact on Parasite Viability and Reproductive Capacity in vitro

While pyrantel's primary mode of action is paralysis leading to expulsion, prolonged exposure can impact parasite viability. researchgate.netnih.gov In vitro studies have shown that while pyrantel may not cause immediate death, it significantly reduces the viability of worms over time. scielo.org.mxnih.gov For instance, in one study, adult Parascaris univalens exposed to high concentrations of pyrantel citrate (B86180) showed visibly lower viability scores compared to controls after 24 hours. nih.gov Another study on Dipylidium caninum reported 100% mortality 6 hours post-incubation with a pyrantel-containing compound. scielo.org.mx

The continuous muscle contraction and metabolic stress resulting from pyrantel's action can likely lead to energy depletion and eventual death of the parasite. Furthermore, the disruption of neuromuscular function can indirectly affect other vital processes, such as feeding, which would further compromise the parasite's long-term survival and reproductive capacity.

Table 1: Effects of Pyrantel on Parasite Motility and Viability in vitro

| Parasite Species | Pyrantel Formulation | Concentration | Observation | Time | Reference |

| Dipylidium caninum | Pyrantel-Oxantel | Not Specified | 100% motility inhibition | 6 hours | scielo.org.mx |

| Dipylidium caninum | Pyrantel-Oxantel | Not Specified | 100% mortality | 6 hours | scielo.org.mx |

| Parascaris univalens | Pyrantel citrate | High | Reduced viability (score 3-4) | 24 hours | nih.gov |

| Necator americanus | Pyrantel pamoate | IC50 = 2.0 µg/ml | Reduced larval viability | Not Specified | plos.org |

| Necator americanus | Pyrantel pamoate | IC50 = 7.6 µg/ml | Reduced adult viability | Not Specified | plos.org |

| Nippostrongylus brasiliensis | Pyrantel pamoate | 10 µM | Reduced larval size | Not Specified | biorxiv.org |

Comparative Pharmacodynamics Across Diverse Helminth Species

The anthelmintic efficacy of this compound is not uniform across all helminth species. Its primary mechanism of action, inducing spastic paralysis through the activation of nicotinic acetylcholine receptors (nAChRs), exhibits varying degrees of effectiveness depending on the specific parasite. toku-e.comresearchgate.net This variability is attributed to differences in the subtypes of nAChRs present in different helminths and their respective sensitivities to pyrantel.

Pyrantel is highly effective against a range of gastrointestinal nematodes. toku-e.comvinmec.com These include roundworms (Ascaris lumbricoides), pinworms (Enterobius vermicularis), and hookworms (Ancylostoma duodenale and Necator americanus). toku-e.comvinmec.com In these susceptible species, pyrantel acts as a potent agonist on the levamisole-sensitive subtype of nAChRs, leading to prolonged muscle depolarization and subsequent paralysis. researchgate.net The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled through natural peristalsis. patsnap.com

However, the efficacy of pyrantel is notably diminished against certain other helminths. For instance, it is generally considered ineffective against whipworm (Trichuris trichiura). vinmec.com This reduced efficacy is likely due to differences in the nAChR subtypes present in T. trichiura compared to more susceptible nematodes.

Furthermore, the salt form of pyrantel can influence its efficacy against specific parasites. For example, in swine infected with Oesophagostomum dentatum, both this compound and pyrantel tartrate demonstrated 100% efficacy in a controlled study based on fecal egg counts and adult worm recovery. nih.gov However, in a field trial, this compound alone reduced Oesophagostomum sp. egg counts by 89.4%. nih.gov Another study on pyrantel-resistant Oesophagostomum dentatum in pigs showed that this compound had an efficacy of only 23%, whereas the less absorbed pyrantel pamoate was 75% effective. nih.gov This suggests that for parasites residing in the large intestine, a less soluble salt form that remains in the gut longer may be more advantageous.

The spectrum of activity also extends to veterinary parasites. Pyrantel is effective against roundworms and hookworms in dogs and cats. vin.com It is also used to treat infections with Physaloptera species (stomach worms). vin.com

It is important to note that pyrantel's activity is primarily against adult and immature worms within the gastrointestinal tract. vin.com It does not affect migrating larval stages within the host's tissues. vin.com This necessitates repeated treatments to target worms as they mature and reach the intestine. vin.com

The following table summarizes the comparative efficacy of pyrantel against various helminth species based on available research findings.

Comparative Efficacy of Pyrantel Across Helminth Species

| Helminth Species | Common Name | Efficacy of Pyrantel | Reported Cure/Efficacy Rate | References |

|---|---|---|---|---|

| Ascaris lumbricoides | Roundworm | High | 96.4% - 100% | vinmec.comajol.infonih.gov |

| Enterobius vermicularis | Pinworm | High | 96.3% | vinmec.comnih.gov |

| Ancylostoma duodenale & Necator americanus | Hookworm | Moderate to High | 32% - 100% (varies with study and comparison drug) | vinmec.comnih.govajol.info |

| Trichuris trichiura | Whipworm | Low / Ineffective | - | vinmec.com |

| Oesophagostomum dentatum | Nodular worm (swine) | Variable (salt dependent) | 23% (citrate, resistant strain) to 100% (citrate/tartrate, susceptible) | nih.govnih.gov |

| Toxocara canis & Toxascaris leonina | Roundworms (canine) | High | - | vin.com |

| Uncinaria stenocephala & Ancylostoma caninum | Hookworms (canine) | High | - | vin.com |

| Physaloptera spp. | Stomach worm | Effective | - | vin.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Pyrantel tartrate |

| Pyrantel pamoate |

Pre Clinical Efficacy and Spectrum of Activity in Non Human Models

In Vitro Efficacy Against Helminthic Larvae and Adults

In vitro studies are fundamental in characterizing the direct anthelmintic activity of a compound against parasites, independent of host factors. Research on pyrantel (B1679900) has demonstrated its efficacy in controlled laboratory settings, providing insights into its dose-dependent and time-dependent effects on various developmental stages of helminths.

Dose-Response and Time-Kill Kinetics Characterization in Culture Systems

The effectiveness of pyrantel is directly related to both the concentration of the drug and the duration of exposure. Laboratory studies have characterized these relationships for different helminth species.

A study investigating the effects of a pyrantel-oxantel combination on the tapeworm Dipylidium caninum observed a direct impact on parasite motility, achieving 100% inhibition six hours after incubation []. For the equine roundworm, Parascaris univalens, adult worms were incubated for 24 hours in media containing pyrantel citrate (B86180) at concentrations of 10⁻⁶ M, 10⁻⁸ M, and 10⁻¹⁰ M to assess viability and transcriptional responses researchgate.netnih.gov.

In another investigation using third-stage larvae (L3) of Angiostrongylus cantonensis, the rat lungworm, pyrantel citrate was found to be more effective than its less soluble counterpart, pyrantel pamoate nih.gov. The study, which monitored larval death over 30 days, confirmed that the observed mortality was due to the anthelmintic properties of pyrantel, as a control with sodium citrate dihydrate alone showed no larval death nih.gov. The effects of pyrantel are known to be reversible; larvae of A. cantonensis paralyzed by pyrantel pamoate resumed normal motility approximately 12 hours after being transferred to a drug-free medium nih.gov.

In vitro studies on Ancylostoma ceylanicum adults demonstrated that pyrantel is a potent agent, causing rapid intoxication at various doses nih.gov. It showed quicker and more penetrant intoxication compared to other anthelmintics, especially at lower concentrations nih.gov.

Interactive Table: In Vitro Dose-Response and Time-Kill Kinetics of Pyrantel

| Species | Stage | Compound | Concentration | Observation | Time | Citation |

|---|---|---|---|---|---|---|

| Parascaris univalens | Adult | This compound | 10⁻⁶ M, 10⁻⁸ M, 10⁻¹⁰ M | Assessed viability and gene expression | 24 hours | researchgate.netnih.gov |

| Angiostrongylus cantonensis | L3 Larvae | This compound | 1 mM | Significant larval death initiated | By Day 12 | nih.gov |

| Dipylidium caninum | Adult | Pyrantel-Oxantel | Not specified | 100% motility inhibition | 6 hours | [] |

| Ancylostoma ceylanicum | Adult | Pyrantel | 0.1 - 1000 µg/mL | Rapid intoxication and paralysis | Daily scoring | nih.gov |

| Necator americanus | L3 Larvae | Pyrantel Pamoate | IC₅₀ = 2.0 µg/ml | Motility inhibition | 72 hours | plos.org |

| Necator americanus | Adult | Pyrantel Pamoate | IC₅₀ = 7.6 µg/ml | Motility inhibition | 72 hours | plos.org |

| Ancylostoma ceylanicum | L3 Larvae | Pyrantel Pamoate | IC₅₀ = 90.9 µg/ml | Moderate motility inhibition | 72 hours | plos.org |

Efficacy against Specific Developmental Stages

The anthelmintic activity of pyrantel has been evaluated against various life stages of helminths, including larvae and adults. Studies have shown that pyrantel is effective against both infective larvae and adult organisms of susceptible parasites [].

For instance, in vitro testing on the hookworm Necator americanus revealed that both larval and adult stages were sensitive to pyrantel pamoate, with IC₅₀ values of 2.0 µg/ml and 7.6 µg/ml, respectively plos.org. However, its activity against Ancylostoma ceylanicum larvae was only moderate (IC₅₀ = 90.9 µg/ml), and it showed lower activity against adult A. ceylanicum at concentrations up to 100 µg/ml plos.org.

Research on Angiostrongylus cantonensis has focused on the third-stage larvae (L3), which are the infective stage for the definitive host nih.gov. This compound demonstrated significant efficacy against these L3 larvae nih.gov. Similarly, studies on equine strongyles have utilized L3 larvae to test anthelmintic activity []. The development from an egg through four larval stages (L1-L4) to an adult is a common feature of nematodes, and interrupting this cycle at any stage is key to parasite control mdpi.com.

Efficacy in Controlled Animal Infection Models

Controlled infection trials in target animal species are crucial for determining the clinical efficacy of an anthelmintic. This compound and other pyrantel salts have been evaluated in various avian, livestock, and companion animal models.

Avian Helminthiasis Models

In poultry, common nematode parasites of concern include Ascaridia galli (large roundworm) and Heterakis gallinarum (cecal worm) researchgate.netmsdvetmanual.com. Studies have evaluated different pyrantel salts for their efficacy against these parasites.

Pyrantel tartrate was shown to be effective against A. galli in chickens. At a dose of 15 mg/kg, efficacy was 99-100% against worms from day 20 post-infection onwards, but much lower (18-51%) against 10-day old immature worms nih.gov. A 25 mg/kg dose showed a similar pattern nih.gov. Another report indicates that pyrantel tartrate was more effective than the pamoate salt against adult A. galli msdvetmanual.com. Pyrantel pamoate is used in poultry to treat large roundworms, Capillaria, and Heterakis poultrydvm.com. In a study on native peafowl, pyrantel pamoate demonstrated 78.34% efficacy against naturally acquired gastrointestinal helminths researchgate.net. In contrast, some studies have noted that other compounds like piperazine (B1678402) citrate were effective against A. galli but not consistently effective against H. gallinarum core.ac.uklrrd.org.

Livestock Parasitic Infections (e.g., swine, ruminants, horses)

Pyrantel is an important anthelmintic for controlling nematode infections in livestock, although the efficacy can be influenced by the specific salt form used and the potential for drug resistance.

Swine: In pigs, a key study compared the efficacy of this compound and pyrantel pamoate against a pyrantel-resistant isolate of Oesophagostomum dentatum nih.gov. The results were revealing: the more water-soluble this compound, which is more readily absorbed, showed a mean efficacy of only 23% nih.gov. In contrast, the less soluble and less absorbed pyrantel pamoate was significantly more effective, with a 75% efficacy nih.gov. This suggests that the lower absorption of the pamoate salt allows more of the active drug to reach the large intestine, the primary location of Oesophagostomum nih.govymaws.com. Earlier studies had already identified resistance to this compound in Oesophagostomum spp. in Danish swine herds, with one resistant isolate showing only a 42.6% reduction in worm burden compared to a 94.6% reduction in a susceptible isolate nih.gov.

Ruminants: In goats, the efficacy of pyrantel tartrate was evaluated against experimentally induced infections of three common nematode species nih.gov. The study found high efficacy (over 96%) against Haemonchus contortus and Teladorsagia circumcincta. However, it was notably less effective against Trichostrongylus colubriformis, with worm reductions of only 55% to 62% nih.gov.

Horses: Pyrantel is used to control important equine parasites such as Parascaris equorum and strongyles researchgate.netesccap.org. A study using in vitro incubation of adult P. univalens (morphologically indistinguishable from P. equorum) specifically utilized this compound to investigate the worm's transcriptional response to the drug researchgate.netnih.gov. While resistance in strongyles to pyrantel has been reported in numerous countries, it is generally considered less widespread than resistance to benzimidazoles researchgate.netesccap.orgcambridge.orgfrontiersin.org. In one survey, pyrantel was found to be insufficiently effective on about one-third of tested farms in Germany and in 20-30% of farms in other European studies researchgate.netesccap.org. However, on a farm with macrocyclic lactone-resistant P. equorum, pyrantel pamoate was found to be effective researchgate.net.

Interactive Table: Efficacy of Pyrantel Salts in Livestock Infection Models

| Animal | Parasite | Compound | Efficacy | Citation |

|---|---|---|---|---|

| Swine | Oesophagostomum dentatum (resistant isolate) | This compound | 23% | nih.gov |

| Swine | Oesophagostomum dentatum (resistant isolate) | Pyrantel Pamoate | 75% | nih.gov |

| Swine | Oesophagostomum spp. (resistant isolate) | This compound | 42.6% | nih.gov |

| Swine | Oesophagostomum spp. (susceptible isolate) | This compound | 94.6% | nih.gov |

| Goats | Haemonchus contortus | Pyrantel Tartrate | >96% | nih.gov |

| Goats | Teladorsagia circumcincta | Pyrantel Tartrate | >96% | nih.gov |

| Goats | Trichostrongylus colubriformis | Pyrantel Tartrate | 55-62% | nih.gov |

| Horses | Strongyles (field studies) | Pyrantel | Resistance found on 20-30% of farms | researchgate.netesccap.org |

Companion Animal Helminth Infections (e.g., canine, feline)

Pyrantel is a cornerstone for the control of common intestinal nematodes in dogs and cats, though resistance has emerged as a concern, particularly in canine hookworms asm.orgparasitipedia.net.

Canine: Pyrantel is highly effective against ascarids (Toxocara canis, Toxascaris leonina) and hookworms (Ancylostoma caninum, Uncinaria stenocephala) parasitipedia.net. However, resistance in the canine hookworm, A. caninum, to pyrantel has been documented, particularly in Australia nih.govsemanticscholar.org. One controlled study using a suspected resistant field isolate of A. caninum reported a clinical efficacy for pyrantel of only 25.7% nih.gov. Another trial with a different isolate found an efficacy of 71% asm.orgnih.gov. These findings indicate that the susceptibility of A. caninum to pyrantel can vary significantly between different parasite populations asm.org. In registration studies, pyrantel showed a mean efficacy of approximately 94% against hookworms, though results were variable ukvetcompanionanimal.com.

Feline: In cats, pyrantel is effective against Toxocara cati and hookworms like Ancylostoma spp. parasitipedia.netcore.ac.uk. A study evaluating a combination product containing pyrantel pamoate, oxantel (B1663009) pamoate, and praziquantel (B144689) in naturally infected cats demonstrated high efficacy against adult Ancylostoma spp. (96.5% to 100%) and adult Toxocara cati (93.0% to 100%), with efficacy increasing with the dose core.ac.uk. The product showed some activity against immature Ancylostoma spp. and T. cati at higher doses but was not effective against all immature stages at the lowest dose core.ac.uk.

Interactive Table: Efficacy of Pyrantel Salts in Companion Animal Infection Models

| Animal | Parasite | Compound | Efficacy | Citation |

|---|---|---|---|---|

| Canine | Ancylostoma caninum (suspected resistant isolate) | Pyrantel | 25.7% | nih.gov |

| Canine | Ancylostoma caninum (mixed susceptibility isolate) | Pyrantel | 71% | asm.orgnih.gov |

| Feline | Ancylostoma spp. (adult) | Pyrantel Pamoate (combination) | 96.5% - 100% | core.ac.uk |

| Feline | Toxocara cati (adult) | Pyrantel Pamoate (combination) | 93.0% - 100% | core.ac.uk |

| Feline | Ancylostoma spp. (immature) | Pyrantel Pamoate (combination) | 13.3% - 100% (dose-dependent) | core.ac.uk |

| Feline | Toxocara cati (immature) | Pyrantel Pamoate (combination) | 4.7% - 86.7% (dose-dependent) | core.ac.uk |

Rodent Models of Helminthic Infections

Pyrantel has demonstrated therapeutic and prophylactic efficacy against various intestinal nematodes in rodent models. In mice, therapeutic studies have established minimum effective doses for specific parasitic infections. For Nematospiroides dubius and Nippostrongylus brasiliensis, the minimum effective doses were found to be 12.5 mg/kg and 25 mg/kg, respectively. researchgate.net

Prophylactic studies in mice, where pyrantel tartrate was incorporated into the feed, also showed significant reductions in worm burdens. researchgate.net When administered at a 0.01% level in the feed for seven days, it reduced N. dubius, N. brasiliensis, and Syphacia obvelata burdens by at least 90%. researchgate.net However, it was ineffective against the cestode Hymenolepis nana. researchgate.net

Pyrantel has also shown activity against the enteral stages of Trichinella spiralis in mice. A dose of 50 mg/kg administered two hours after oral inoculation with T. spiralis larvae resulted in an average reduction of 91.6% in adult nematode burdens. researchgate.net A lower dose of 20 mg/kg produced a 72.2% reduction. researchgate.net When incorporated into the feed for three days, starting 24 hours before larval inoculation, pyrantel tartrate at concentrations of 0.5% and 0.2% caused reductions of over 98% and 96.7%, respectively. researchgate.net

In vitro studies on Angiostrongylus cantonensis third-stage larvae (L3) have shown that this compound, the soluble form of pyrantel, is more effective than the insoluble pyrantel pamoate form. cambridge.org

Table 1: Efficacy of Pyrantel in Rodent Models

| Helminth Species | Rodent Model | Pyrantel Salt | Efficacy |

| Nematospiroides dubius | Mouse | Tartrate | Minimum effective therapeutic dose: 12.5 mg/kg. researchgate.net |

| Nippostrongylus brasiliensis | Mouse | Tartrate | Minimum effective therapeutic dose: 25 mg/kg. researchgate.net |

| Syphacia obvelata | Mouse | Tartrate | >90% reduction with 0.01% in feed for 7 days. researchgate.net |

| Trichinella spiralis (adult) | Mouse | Tartrate | 91.6% reduction at 50 mg/kg; 72.2% reduction at 20 mg/kg. researchgate.net |

| Angiostrongylus cantonensis (L3) | In vitro | Citrate | More effective than pyrantel pamoate. cambridge.org |

Susceptibility Profiling of Target Helminth Species

Pyrantel demonstrates varying efficacy across different helminth species. It is generally effective against ascarids and hookworms but has limited activity against whipworms. researchgate.netsaskoer.ca

Ascarids:

Ascaris lumbricoides : Pyrantel shows high efficacy against this species. nih.govnih.gov

Parascaris equorum : Resistance to pyrantel has been reported, with a 25% prevalence rate observed across 16 studies. vettimes.com

Hookworms:

Ancylostoma caninum : Pyrantel has historically been effective, but resistance is an emerging issue. researchgate.netuq.edu.auukvetcompanionanimal.com Some studies have reported efficacy as low as 25.1% and 25.7% in resistant isolates. researchgate.netuq.edu.au

Necator americanus : This species is reported to be less sensitive to pyrantel pamoate compared to other hookworms. nih.gov

Uncinaria stenocephala : Pyrantel is effective against this species. saskoer.ca

Whipworms:

Trichuris trichiura : Pyrantel has very low efficacy against this whipworm species. researchgate.netwho.int Studies have shown cure rates as low as 20.2%. nih.gov

Trichuris vulpis : Pyrantel alone has poor activity against T. vulpis. researchgate.netsaskoer.ca

Other Nematodes:

Oesophagostomum dentatum : Pyrantel-resistant strains have been identified in pigs. drugbank.com

Trichostrongylus axei : Resistance to a combination of ivermectin and pyrantel has been observed in some horse populations. unesp.br

Table 2: Susceptibility of Various Helminth Species to Pyrantel

| Helminth Species | Common Name | Susceptibility/Efficacy | Notes |

| Ascaris lumbricoides | Giant roundworm | High nih.govnih.gov | |

| Parascaris equorum | Equine roundworm | Resistance reported (25% prevalence in some studies) vettimes.com | |

| Ancylostoma caninum | Canine hookworm | Variable; emerging resistance researchgate.netuq.edu.auukvetcompanionanimal.com | Efficacy can be as low as 25.1% in resistant strains. researchgate.net |

| Necator americanus | New World hookworm | Less sensitive nih.gov | |

| Uncinaria stenocephala | Northern canine hookworm | Effective saskoer.ca | |

| Trichuris trichiura | Human whipworm | Very low researchgate.netwho.int | Cure rate of 20.2% reported. nih.gov |

| Trichuris vulpis | Canine whipworm | Poor researchgate.netsaskoer.ca | |

| Oesophagostomum dentatum | Pig nodular worm | Resistance reported drugbank.com | |

| Trichostrongylus axei | Stomach hair worm | Resistance to ivermectin-pyrantel combination reported unesp.br | In horses. |

Synergistic Anthelmintic Combinations in Pre-clinical Settings

The combination of pyrantel with other anthelmintic agents has been investigated to broaden the spectrum of activity and potentially overcome resistance.

A fixed combination of pyrantel and febantel acts synergistically against hookworms in dogs, particularly Ancylostoma caninum, and is also effective against ascarids (Toxocara canis, Toxascaris leonina), and whipworms (Trichuris vulpis). noahcompendium.co.ukdefra.gov.uk The addition of praziquantel to this combination further extends the spectrum to include cestode species. noahcompendium.co.ukdefra.gov.uknoahcompendium.co.uk

In a study evaluating combined anthelmintics against natural Ancylostoma caninum infections in dogs, a combination of praziquantel , pyrantel pamoate , and fenbendazole was administered. cabidigitallibrary.org

Combinations of pyrantel with other drugs have also been explored in rodent models. In mice infected with Trichuris muris, several combinations were tested in vivo. While combinations of mebendazole-ivermectin, mebendazole-levamisole, and albendazole-mebendazole showed strong synergism, combinations involving pyrantel pamoate with albendazole , mebendazole (B1676124) , levamisole (B84282) , and ivermectin were found to be antagonistic. nih.gov Similarly, a combination of oxantel pamoate and pyrantel pamoate behaved antagonistically in vitro against T. muris. plos.org

However, a combination of ivermectin and pyrantel was found to be effective against Oxyuris equi in horses, a parasite for which resistance to ivermectin alone was noted. unesp.br

Table 3: Pre-clinical Studies of Synergistic and Antagonistic Pyrantel Combinations

| Combination | Target Helminth(s) | Animal Model/Setting | Observed Effect |

| Pyrantel + Febantel | Hookworms (A. caninum), Ascarids, Whipworms (T. vulpis) | Dog | Synergistic against hookworms. noahcompendium.co.ukdefra.gov.uk |

| Pyrantel + Febantel + Praziquantel | Nematodes and Cestodes | Dog | Broadened spectrum of activity. noahcompendium.co.ukdefra.gov.uknoahcompendium.co.uk |

| Pyrantel Pamoate + Albendazole | Trichuris muris | Mouse (in vivo) | Antagonistic. nih.gov |

| Pyrantel Pamoate + Mebendazole | Trichuris muris | Mouse (in vivo) | Antagonistic. nih.gov |

| Pyrantel Pamoate + Levamisole | Trichuris muris | Mouse (in vivo) | Antagonistic. nih.gov |

| Pyrantel Pamoate + Ivermectin | Trichuris muris | Mouse (in vivo) | Antagonistic. nih.gov |

| Pyrantel Pamoate + Oxantel Pamoate | Trichuris muris | In vitro | Antagonistic. plos.org |

| Ivermectin + Pyrantel | Oxyuris equi | Horse | Effective against ivermectin-resistant population. unesp.br |

Pharmacokinetics and Biotransformation in Model Organisms

Absorption Dynamics in Non-Human Vertebrate Models

The absorption of pyrantel (B1679900) from the gastrointestinal tract is a key determinant of its systemic availability and its concentration at the site of action. This process is heavily influenced by the specific salt form administered and the physiological characteristics of the animal model.

The salt form of pyrantel is a critical factor governing its solubility and subsequent absorption from the gastrointestinal tract. Pyrantel is formulated as citrate (B86180), tartrate, or pamoate (also known as embonate) salts. msdvetmanual.com The citrate and tartrate salts are more water-soluble and, consequently, are more readily absorbed from the intestinal tract in monogastric animals like pigs and dogs. msdvetmanual.commerckvetmanual.comymaws.com In contrast, pyrantel pamoate is poorly soluble in water, which leads to reduced absorption from the gut. merckvetmanual.comwikipedia.orgnih.gov

This poor solubility of the pamoate salt is not a limitation but a therapeutic advantage for certain applications, as it allows the compound to remain in the gastrointestinal lumen and reach the large intestine in higher concentrations. msdvetmanual.commerckvetmanual.com Studies in various species, including humans, pigs, horses, donkeys, and water buffalos, have confirmed the poor bioavailability of the pamoate salt from the gastrointestinal tract. nih.gov In ruminants, both the tartrate and pamoate salts of pyrantel are poorly absorbed. merckvetmanual.comymaws.com

Following oral administration, peak blood concentrations of pyrantel are typically observed between 4 to 6 hours. msdvetmanual.commerckvetmanual.com In rats given pyrantel embonate, the highest plasma concentration was measured 4 hours post-dosing, while in dogs, the peak occurred between 4 and 6 hours. europa.eu

Table 1: Oral Bioavailability of Pyrantel Salts in Pigs A comparative view of the systemic absorption of pyrantel citrate and pyrantel pamoate.

| Pyrantel Salt Form | Animal Model | Mean Bioavailability (%) | Source |

|---|---|---|---|

| Citrate | Pig | 41.34 ± 3.33 | ymaws.comnih.gov |

| Pamoate | Pig | 16.00 | nih.gov |

Gastrointestinal Absorption Characteristics of Different Salt Forms

Distribution Profiles in Tissues of Research Animals

Once absorbed into the bloodstream, pyrantel is distributed to various tissues. The extent of this distribution and the kinetics of its accumulation and subsequent elimination from these tissues are crucial aspects of its pharmacokinetic profile.

Research in several animal models indicates that the liver is a primary site of pyrantel distribution and accumulation. researchgate.net A residue depletion study in Welsh ponies administered a single oral dose of pyrantel embonate found significant concentrations of pyrantel-related residues in the liver and kidneys one day after treatment. europa.eu The concentration in the liver was notably high at 1050 µg/kg, while the kidney concentration was 175 µg/kg. europa.eu In contrast, residues in muscle tissue were below the limit of quantification (100 µg/kg). europa.eu

Another study in ponies reported mean liver concentrations of approximately 320 µg/kg at 24 hours post-administration, which decreased to 45 µg/kg by 72 hours, demonstrating the elimination of the compound from this tissue over time. europa.eu In rats, studies using pyrantel embonate also identified the liver as a key organ for accumulation, with a maximum concentration of 440.87 ng/g observed 3 hours after administration, followed by a rapid decline. researchgate.net In pigs, pyrantel was found to be quickly cleared from the bloodstream, with a terminal half-life of 1.75 hours after intravenous administration. nih.gov

Table 2: Pyrantel-Related Residue Concentrations in Pony Tissues Concentrations measured one day after a single oral administration of pyrantel embonate.

| Tissue | Residue Concentration (µg/kg) | Source |

|---|---|---|

| Liver | 1050 | europa.eu |

| Kidney | 175 | europa.eu |

| Muscle | <100 | europa.eu |

Pharmacokinetic data for pyrantel is often analyzed using compartmental models to mathematically describe its transit through the body. In pigs, the elimination of pyrantel from plasma following intravenous injection was described by a two-compartment open model. researchgate.net This type of model suggests that the compound distributes from a central compartment (like blood) into a peripheral compartment (like tissues) before being eliminated. For oral administration in pigs, the mean absorption time (MAT) for this compound was 2.38 hours, while the less soluble pamoate salt had a significantly extended MAT, resulting in lower circulating concentrations. nih.gov

In other species, non-compartmental models have been utilized. This approach calculates pharmacokinetic parameters without assuming a specific compartmental structure. Such models were used to analyze pyrantel pharmacokinetics in studies involving cats and donkeys. nih.govugr.escore.ac.uk These analyses provide key parameters such as the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the concentration-time curve (AUC), which collectively describe the extent and rate of drug absorption and elimination. core.ac.uk

Tissue Accumulation and Elimination Kinetics

Metabolic Pathways and Metabolite Identification in Non-Human Species

Pyrantel undergoes rapid and extensive metabolism in the body. msdvetmanual.commerckvetmanual.comeuropa.eu The absorbed portion of the compound is primarily metabolized in the liver before being excreted. drugbank.com

Studies in dogs, rats, sheep, and cattle have identified three principal metabolic pathways for pyrantel:

Oxidation of the thiophene (B33073) ring europa.eu

Oxidation of the tetrahydropyrimidine (B8763341) ring europa.eu

Mercapturic acid conjugation europa.eu

Metabolic studies have shown that the thiophene ring portion of the molecule is extensively biotransformed, whereas the tetrahydropyrimidine ring is more resistant to metabolic changes. researchgate.net The resulting metabolites are then rapidly eliminated from the body.

Excretion patterns vary by species. In dogs, about 40% of a dose is excreted as metabolites in the urine. msdvetmanual.commerckvetmanual.com In ruminants, a larger portion of unchanged drug is passed in the feces, which is consistent with their lower absorption rates. msdvetmanual.commerckvetmanual.com A study in rats using radiolabeled pyrantel embonate found that within 48 hours, approximately 6% of the administered radioactivity was excreted in the urine, with the remainder in the feces. europa.eu The parent compound accounted for only 5-10% of the radioactivity in urine, but 50-70% of the radioactivity in feces, highlighting the poor absorption of the pamoate salt. europa.eu For analytical purposes, a method has been developed for the identification of pyrantel-related residues in liver tissue, which involves the alkaline hydrolysis of these residues to a marker compound, 3-(2-thienyl)-acrylic acid (TAA). oup.com

Hepatic Biotransformation Mechanisms

Once absorbed, pyrantel undergoes rapid and extensive metabolism, primarily in the liver. merckvetmanual.comdrugbank.commerckvetmanual.com Research indicates that the biotransformation of pyrantel proceeds via three principal metabolic pathways. researchgate.neteuropa.eu These include the oxidation of the thiophene ring, oxidation of the tetrahydropyrimidine ring, and conjugation with mercapturic acid. researchgate.neteuropa.eu

The degradation of the thiophene ring is particularly notable as it results in the formation of several highly polar acidic metabolites. europa.eu Key metabolites identified from this pathway include:

4-ketohept-2-eneldioic acid europa.eu

Levulinic acid europa.eu

4-ketopimelic acid europa.eu

α-ketoglutaric acid europa.eu

This fraction of acidic metabolites constitutes approximately 7% to 12% of the radioactivity found in the urine of test subjects. europa.eu Furthermore, metabolites containing the tetrahydropyrimidine ring account for a significant portion of urinary radioactivity, estimated to be between 50% and 63%. europa.eu

Role of Cytochrome P450 Systems in Animal Metabolism

The cytochrome P450 (CYP450) enzymatic system, a crucial component of Phase I metabolism in the liver, plays a significant role in the biotransformation of pyrantel. researchgate.netdoi.org Studies in rat models have demonstrated that pyrantel directly influences this system. researchgate.net

Intoxication with pyrantel embonate was found to decrease the total content of cytochrome P450 in the liver across all analyzed time intervals. researchgate.net The compound also specifically affects the expression of several CYP isoenzymes, including CYP1A2, CYP2B1/2, and CYP3A1. researchgate.net A slight negative effect was observed on CYP2B1/2 expression. researchgate.net Interestingly, in co-administration studies, the stimulatory effect of the pesticide dimethoate (B1670662) on CYP1A2 expression was nullified by the simultaneous intoxication with pyrantel. researchgate.net The alterations in the expression of the CYP3A1 protein were observed to correspond with the changes in the total amount of cytochrome P450. researchgate.net

Excretion Pathways and Elimination Kinetics in Research Models

The elimination of pyrantel and its metabolites occurs through both renal and fecal pathways. merckvetmanual.comdrugbank.com Due to the poor absorption of certain salt forms like pamoate, a substantial portion of an oral dose is excreted unchanged in the feces. msdvetmanual.comdrugbank.comnih.gov In general, approximately 50% of an oral dose is recovered unchanged in feces, while around 7% is excreted in the urine as both the parent drug and its metabolites. drugbank.com In dogs, metabolites are rapidly excreted in the urine, accounting for up to 40% of the dose. merckvetmanual.commsdvetmanual.com

The elimination kinetics of pyrantel vary considerably across different animal models, as detailed in the following table.

| Animal Model | Salt Form | Peak Plasma Time (Tmax) | Peak Plasma Concentration (Cmax) | Terminal Half-Life (t½) | Bioavailability | Primary Excretion Route |

|---|---|---|---|---|---|---|

| Pigs | Citrate (oral) | 4-6 hours merckvetmanual.commsdvetmanual.com | N/A | N/A | ~41% msdvetmanual.com | Feces (unchanged), Urine (metabolites) msdvetmanual.com |

| Pigs | Pamoate (oral) | N/A | Reduced vs. Citrate msdvetmanual.com | N/A | ~16% msdvetmanual.com | Feces (unchanged), Urine (metabolites) msdvetmanual.com |

| Pigs | IV | N/A | N/A | 1.75 ± 0.19 hours msdvetmanual.comdrugbank.com | N/A | N/A |

| Dogs | Pamoate (oral) | 4-6 hours europa.eu | ~0.6 µg/mL europa.eu | N/A | N/A | Urine (~15%), Feces (~85%) merckvetmanual.comeuropa.eu |

| Rats | Pamoate (oral) | ~4 hours europa.eu | ~0.2 µg/mL europa.eu | N/A | N/A | Urine (~6%), Feces (~94%) europa.eu |

| Cats | Pamoate (oral) | 1.91 hours nih.govugr.es | 0.11 µg/mL nih.govugr.es | 1.36 hours nih.govugr.es | Very limited nih.govugr.es | Feces (largely unchanged) nih.gov |

| Donkeys | Pamoate (paste) | ~10 hours core.ac.uk | 0.09 µg/mL core.ac.uk | 12.39 hours nih.govcore.ac.uk | Low core.ac.uk | Feces core.ac.uk |

| Donkeys | Pamoate (granule) | ~10.5 hours core.ac.uk | 0.21 µg/mL core.ac.uk | 12.39 hours nih.govcore.ac.uk | Higher than paste core.ac.uk | Feces core.ac.uk |

In Vitro and In Silico Pharmacokinetic Modeling Approaches

In modern drug development, in vitro and in silico methods are increasingly used to predict the pharmacokinetic properties of compounds before and during clinical trials. nih.govnih.gov These approaches aim to provide mechanistic insights into a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

In vitro models, such as studies using liver microsomes or hepatocytes, can help elucidate metabolic pathways and identify the enzymes involved, like specific cytochrome P450 isoforms. nih.gov This data is crucial for predicting potential drug-drug interactions. nih.gov

In silico approaches, particularly physiologically based pharmacokinetic (PBPK) modeling, integrate data from various sources, including physicochemical properties and in vitro metabolism data. nih.govmdpi.comresearchgate.net PBPK models use mathematical representations of physiological spaces and blood flows to simulate the concentration-time profile of a drug in different tissues and organs. mdpi.comfda.gov These models can predict factors like oral bioavailability and the impact of organ metabolism (e.g., in the liver, kidney, and gut) on a drug's systemic exposure. mdpi.com

While these modeling techniques are powerful tools in pharmacology, a review of the available scientific literature did not identify specific in vitro or in silico PBPK models developed explicitly for this compound. The development of such models would require the integration of specific in vitro data on pyrantel's solubility, permeability, and metabolism to simulate its complex pharmacokinetic behavior in vivo. researchgate.net

Mechanisms of Anthelmintic Resistance to Pyrantel Citrate

Genetic Basis of Resistance Development in Helminths

The genetic underpinnings of pyrantel (B1679900) resistance are primarily centered on modifications within the genes encoding the subunits of nicotinic acetylcholine (B1216132) receptors (nAChRs), the direct target of the drug. nih.govcambridge.org These genetic changes can prevent pyrantel from effectively binding to and activating the nAChRs, thereby diminishing its paralytic effect on the helminth.

Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence. regulations.gov While SNPs in the β-tubulin gene are a well-established mechanism of resistance to benzimidazole (B57391) anthelmintics, the role of specific SNPs in conferring pyrantel resistance is less clearly defined. nih.govnih.gov Research in various nematode species has investigated the association between SNPs in nAChR subunit genes and pyrantel resistance.

For instance, studies on Caenorhabditis elegans, a model organism for understanding anthelmintic resistance, have identified mutations in genes such as unc-38 and unc-63 that can lead to resistance. cambridge.orgsci-hub.se However, examination of the unc-29, unc-38, and unc-63 gene orthologs in a pyrantel-resistant isolate of Ancylostoma caninum did not reveal any polymorphisms that were likely to be significant. nih.govnih.gov This suggests that while SNPs in nAChR genes are a potential mechanism, they may not be the universal cause of pyrantel resistance across all helminth species, or other genetic mechanisms may be more prominent. cambridge.orgnih.gov The complexity of the nAChR, which is composed of multiple subunits, means that mutations in several genes could potentially contribute to a resistant phenotype, making the identification of a single causative SNP challenging. cambridge.orgsci-hub.se

Gene duplications and copy number variations (CNVs) represent another significant genetic mechanism that can contribute to drug resistance. mpg.denih.govnih.gov CNVs are alterations of the DNA of a genome that results in the cell having an abnormal or, for certain genes, a normal variation in the number of copies of one or more sections of the DNA. nih.govresearchgate.net This can lead to an increased or decreased number of copies of a particular gene. nih.gov

| Genetic Mechanism | Description | Potential Impact on Pyrantel Efficacy | Key Genes Implicated |

|---|---|---|---|

| Single Nucleotide Polymorphisms (SNPs) | Alterations in a single DNA nucleotide within a gene. regulations.gov | Can alter the amino acid sequence of the nAChR subunit, potentially reducing pyrantel's binding affinity. ihmc.us | unc-29, unc-38, unc-63 and other nAChR subunit genes. nih.govnih.gov |

| Gene Duplications and Copy Number Variations (CNVs) | Changes in the number of copies of a specific gene. nih.gov | Can lead to altered expression levels of different nAChR subunits, changing the overall receptor composition and sensitivity to pyrantel. plos.org | nAChR subunit genes, drug transporter genes. mpg.deplos.org |

Parasitic nematodes possess multiple subtypes of nAChRs, each with distinct pharmacological properties and sensitivities to different cholinergic agonists. nih.govplos.orgsoton.ac.uk In Ascaris suum, for example, at least three subtypes have been identified: an L-subtype, which is preferentially activated by levamisole (B84282) and pyrantel; an N-subtype, which is more sensitive to nicotine (B1678760) and oxantel (B1663009); and a B-subtype, which is most sensitive to bephenium. nih.govplos.orgnih.gov

Mutational analysis has revealed that changes in the subunit composition of these receptors can lead to resistance. nih.govresearchgate.net Resistance to levamisole, a drug with a similar mode of action to pyrantel, has been associated with the loss of the L-subtype nAChR in Oesophagostomum dentatum. sci-hub.se This suggests that mutations leading to the absence or alteration of the pyrantel-sensitive receptor subtype are a key mechanism of resistance. researchgate.net The expression of truncated forms of nAChR subunit genes, such as Hco-unc-63 and Hco-acr-8 in resistant isolates of Haemonchus contortus, further supports the idea that non-functional or altered receptor subunits contribute to resistance. researchgate.net These truncated proteins would likely result in the formation of non-functional receptors, rendering the parasite insensitive to pyrantel. nih.gov

Gene Duplications and Copy Number Variations

Physiological and Biochemical Adaptations in Resistant Parasite Strains

Beyond genetic changes in the primary drug target, parasitic helminths can develop physiological and biochemical adaptations that contribute to pyrantel resistance. stanford.edu These adaptations can reduce the effective concentration of the drug at the target site or compensate for its effects.

A significant adaptation observed in pyrantel-resistant nematodes is the altered expression of nAChR subunit genes. nih.govnih.gov Studies in pyrantel-resistant Ancylostoma caninum have shown significantly lower transcription levels of the genes encoding the putative pyrantel receptor subunits (AAR-29, -38, and -63) compared to more susceptible isolates. nih.gov This reduction in the expression of the target receptor subunits would lead to a lower density of pyrantel-sensitive nAChRs on muscle cells, thereby diminishing the drug's efficacy. nih.govnih.gov

Conversely, the transcription of nAChR subunits not thought to be part of the pyrantel-sensitive receptor was not significantly different or was even slightly higher in the resistant isolate. nih.gov This differential gene expression suggests a specific downregulation of the drug target as a key resistance strategy. nih.govnih.gov Furthermore, if different nAChR subtypes are composed of the same subunits but in different stoichiometries, as has been shown in Ascaris suum, changes in the relative expression levels of these subunits could dramatically alter the pharmacological properties of the receptors and their sensitivity to pyrantel. nih.govplos.org

| Adaptation | Description | Effect on Pyrantel Action | Examples in Helminths |

|---|---|---|---|

| Altered Receptor Expression | Reduced transcription of genes encoding the pyrantel-sensitive nAChR subunits. nih.gov | Decreases the number of target receptors available for pyrantel to bind to, reducing the drug's paralytic effect. nih.govnih.gov | Lower mRNA levels of AAR-29, -38, and -63 in pyrantel-resistant Ancylostoma caninum. nih.gov |

| Enhanced Drug Metabolism | Increased activity of metabolic enzymes that can inactivate pyrantel. merckvetmanual.commsdvetmanual.com | Reduces the concentration of the active drug reaching the nAChR target site. merckvetmanual.commsdvetmanual.com | Rapid metabolism of pyrantel has been observed, although direct links to resistance via enhanced metabolism require further study. merckvetmanual.commsdvetmanual.com |

An increase in the rate of drug metabolism is a general mechanism of resistance to xenobiotics. researchgate.netnih.gov In the case of pyrantel, the drug is known to be rapidly metabolized in the host, with its metabolites being excreted. merckvetmanual.commsdvetmanual.com While the primary site of metabolism is often considered to be the host's liver, it is plausible that resistant helminths could evolve enhanced metabolic capabilities to inactivate pyrantel before it reaches its target nAChRs. ihmc.usmerckvetmanual.com

Efflux Pump Mechanisms in Parasites

A significant, non-specific mechanism contributing to anthelmintic resistance in parasitic nematodes is the increased activity of drug efflux pumps. uq.edu.au These transport proteins, located in the parasite's cell membranes, actively expel xenobiotics, including anthelmintic drugs like pyrantel. nih.govnih.gov This process reduces the intracellular concentration of the drug at its target site, diminishing its efficacy and allowing the parasite to survive. nih.govnih.gov

The primary family of efflux pumps implicated in this process is the ATP-binding cassette (ABC) transporter superfamily. uq.edu.aunih.govresearchgate.net These proteins use the energy from ATP hydrolysis to transport a wide variety of substances across cellular membranes. nih.govresearchgate.net In parasitic nematodes, an overexpression of certain ABC transporters, particularly P-glycoproteins (P-gps), is associated with multidrug resistance. researchgate.netresearchgate.net This overexpression can be a constitutive trait in resistant populations or induced in response to drug exposure. nih.govresearchgate.net

Research has demonstrated that the administration of multidrug-resistance inhibitors (MDRIs), which block the action of these efflux pumps, can increase the parasite's sensitivity to anthelmintics. uq.edu.aunih.gov This suggests that by inhibiting the efflux mechanism, the anthelmintic drug can accumulate at its target, restoring its therapeutic effect. nih.gov Studies have shown that exposure to certain anthelmintics can lead to a significant increase in the transcription of multiple ABC transporter genes in both drug-susceptible and resistant parasite isolates. uq.edu.au This indicates a protective role for these transporters that can be induced by the presence of the drug. uq.edu.au

In Vitro and Ex Vivo Resistance Monitoring Methodologies

Several laboratory-based assays are utilized to detect and quantify anthelmintic resistance, providing crucial data for managing resistance and for research purposes. dovepress.com These methods offer a controlled environment to assess the efficacy of drugs like pyrantel citrate (B86180) against various developmental stages of parasites.

Egg Hatch and Larval Development Assay Techniques

Egg Hatch Assay (EHA): The Egg Hatch Assay is an in vitro test primarily used to detect resistance to benzimidazole anthelmintics, as these drugs inhibit the embryonation and hatching of nematode eggs. dovepress.comwikipedia.org However, it is generally not suitable for detecting resistance to pyrantel, as pyrantel is not ovicidal. dovepress.com The assay involves incubating fresh parasite eggs in various concentrations of a drug. wikipedia.org After a set incubation period, the number of hatched larvae versus unhatched eggs is counted to determine the drug concentration that inhibits 50% of hatching (EC50). dovepress.comwikipedia.org A discriminating dose that kills nearly all susceptible eggs can be used to quickly identify resistant individuals. slu.se

Larval Development Test (LDT): The Larval Development Test is a more broadly applicable in vitro assay capable of detecting resistance to several anthelmintic classes, including pyrantel. slu.senih.govscite.ai This test assesses the ability of parasite larvae to develop from the first stage (L1) to the third infective stage (L3) in the presence of varying drug concentrations. scite.aigoogle.com Eggs are hatched, and the resulting L1 larvae are cultured in a medium containing the anthelmintic. scite.ai After a standard incubation period (typically six to seven days), the development of larvae is observed, and the concentration of the drug required to inhibit 50% of the larvae from reaching the L3 stage (LD50) is calculated. scite.aigoogle.com A variation of this is the micro-agar larval development test (MALDT), which uses an agar (B569324) matrix in microtiter plates and has shown reliability in differentiating between susceptible and resistant isolates. mdpi.comd-nb.info

Below is a table showing representative data from a study using a Micro-Agar Larval Development Test (MALDT) to differentiate ivermectin-susceptible and -resistant Cooperia spp. isolates, demonstrating the type of data generated from such assays.

| Isolate | Description | EC50 (Eprinomectin) | Resistance Ratio (RR) |

| Coop-S | Susceptible | 0.29 ng/mL | 1.00 |

| Coop-R | Resistant | 1.69 ng/mL | 5.78 |

| Coop-PR | Post-Replacement | 0.38 ng/mL | 1.28 |

| This table is based on findings from a study on Cooperia spp. and eprinomectin, illustrating the methodology's output. EC50 represents the effective concentration required to inhibit 50% of larval development. The Resistance Ratio is calculated by dividing the EC50 of a test isolate by the EC50 of the susceptible isolate. mdpi.com |

Worm Motility Inhibition Assays

Worm motility inhibition assays are ex vivo methods that directly measure the paralytic effect of neuroactive anthelmintics like pyrantel on the larval or adult stages of parasites. nih.govscielo.org.mx These assays provide a functional assessment of resistance, as pyrantel's mode of action involves causing spastic paralysis in susceptible worms. scielo.org.mx

In a typical assay, infective third-stage larvae (L3) or adult worms are incubated in solutions containing serial dilutions of pyrantel. plos.org After a defined period, the motility of the worms is scored. Inhibition of motility is indicative of drug efficacy. scielo.org.mx The concentration of the drug that inhibits the motility of 50% of the worms (IC50) is then determined. A significant increase in the IC50 value for a field isolate compared to a known susceptible strain indicates resistance. nih.gov

One study on Ancylostoma caninum found that a larval motility assay was a promising tool for detecting pyrantel resistance. nih.gov The study compared two isolates with different in vivo efficacies and found a corresponding shift in the in vitro IC50 values. nih.gov

The following table presents hypothetical results from a worm motility inhibition assay to illustrate how data is interpreted.

| Parasite Isolate | In Vivo Efficacy of Pyrantel | In Vitro IC50 (Larval Motility Assay) | Fold-Difference |

| Susceptible Strain | >95% | 0.5 µg/mL | - |

| Field Isolate A | 71% (Low-level resistance) | 2.5 µg/mL | 5x |

| Field Isolate B | 28% (High-level resistance) | 8.5 µg/mL | 17x |

| This table is a representative example based on the principles described in research. nih.gov The IC50 is the concentration of pyrantel required to inhibit the motility of 50% of the larvae. A higher IC50 value and fold-difference compared to the susceptible strain indicate a higher level of resistance. |

Epidemiology and Spread of Pyrantel Resistance in Animal Populations (Research Focus)

The intensive use of anthelmintics in livestock and companion animals has led to the widespread development of resistance. dovepress.comcambridge.org The movement of animals is a key factor in the rapid spread of resistant parasite populations. nih.gov

Equine Populations: Pyrantel resistance in equine cyathostomins (small strongyles) is a significant and widespread problem globally. cambridge.orgnih.gov The first suspected cases of treatment failure were reported in the mid-1990s. cambridge.org Since then, numerous studies have documented the high prevalence of pyrantel-resistant cyathostomins, often in combination with resistance to benzimidazoles. nih.govvettimes.com Surveys in various countries, including Italy and the USA, have found pyrantel resistance on a substantial percentage of horse farms. nih.govnih.gov For instance, a survey in central and southern Italy found pyrantel resistance on 12.5% of farms, with suspected resistance on another 6.2%. nih.gov The high frequency of treatment is a major driver for the selection of these resistant populations. veterinary-practice.com

Canine Populations: Resistance of the canine hookworm, Ancylostoma caninum, to pyrantel is an emerging and serious issue, particularly in the United States. nih.govnih.gov The problem was first identified in Australia and has since been documented with increasing frequency in North America, initially associated with racing greyhound populations. nih.govavma.orgcornell.edu These multidrug-resistant hookworms are now spreading to the general pet dog population. avma.org Studies have confirmed pyrantel efficacy as low as 25.7% in some resistant A. caninum isolates. nih.gov The frequent, and sometimes suboptimal, use of pyrantel in dogs is believed to have contributed to this selection pressure. nih.govmurdoch.edu.au

Ruminant Populations: While resistance to other drug classes is more prominent in small ruminants, the principles of resistance epidemiology apply. The movement of livestock is a primary way that resistant worms are introduced to new farms. nih.govteagasc.ie

Strategies for Mitigating Resistance Emergence in Research Settings

Slowing the development of anthelmintic resistance is crucial for preserving the efficacy of existing drugs like pyrantel citrate. nih.gov Several strategies can be employed in research and management settings to mitigate the selection pressure that drives resistance.

Maintaining Refugia: The concept of "refugia" is now considered one of the most critical factors in slowing the evolution of resistance. nih.govnih.gov Refugia refers to the proportion of a parasite population that is not exposed to a drug treatment, thereby preserving a pool of susceptible genes. nih.govveterinary-practice.com These unselected parasites can include:

Free-living stages in the environment (e.g., eggs and larvae on pasture) at the time of treatment. nih.gov

Parasites within animals that are left untreated. nih.gov

Parasite stages within the host that are unaffected by the specific drug. nih.gov

Strategic Drug Combination and Rotation: Using anthelmintics from different chemical classes, either in combination or rotation, can delay resistance. dovepress.comnih.gov Treating simultaneously with two drugs that have different modes of action makes it statistically much less likely for a parasite to have pre-existing resistance to both compounds. nih.gov However, this strategy is most effective when implemented before resistance to either drug is common. nih.gov

Quarantine and Biosecurity: A critical strategy to prevent the introduction of resistant parasites into a research colony or farm is to implement strict quarantine measures for all new animals. nih.govnih.gov Incoming animals should be treated with effective anthelmintics, potentially from multiple drug classes, and housed in isolation for a period to allow for the passage of any remaining parasite eggs before being introduced to the general population or pasture. teagasc.ie This prevents the importation of resistant strains, which is one of the fastest ways for resistance to spread. nih.gov

Medicinal Chemistry and Structural Analogues of Pyrantel Citrate

Synthesis and Derivatization Strategies

Established Synthetic Routes for Pyrantel (B1679900) Base and Salt Forms

The foundational synthesis of the pyrantel base involves a Knoevenagel condensation reaction. epa.ie This established route utilizes the reaction of 2-thiophenealdehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. epa.ienih.gov This reaction is typically carried out in the presence of a solvent such as methyl formate (B1220265) at a controlled temperature of approximately 36°C. epa.ie

To produce the various salt forms of pyrantel, the synthesized pyrantel base undergoes further reaction. For instance, Pyrantel Citrate (B86180) is formed by reacting the pyrantel base with citric acid in a methanol (B129727) solution at around 40°C. epa.ie The citrate salt then crystallizes upon cooling. epa.ie Other common salt forms include pyrantel pamoate and pyrantel tartrate. merckvetmanual.commsdvetmanual.com Pyrantel pamoate, a salt with poor water solubility, is synthesized by reacting the wet pyrantel citrate with an aqueous solution of disodium (B8443419) pamoate at elevated temperatures (approximately 75-80°C). epa.iemerckvetmanual.commsdvetmanual.com The tartrate salt is formed through a reaction with tartaric acid in a methanol solution. google.com

The selection of the salt form can influence the drug's pharmacokinetic properties. For example, the poorly soluble pyrantel pamoate exhibits reduced absorption from the gastrointestinal tract, which allows it to effectively target parasites in the large intestine. merckvetmanual.commsdvetmanual.com In contrast, the more soluble tartrate and citrate salts are more readily absorbed. merckvetmanual.commsdvetmanual.com

Novel Synthetic Approaches and Yield Optimization

While the Knoevenagel condensation remains a primary synthetic route, research has explored alternative and optimized approaches. A multi-step synthesis starting from 3-amino-2-thiophenecarboxylic acid methyl ester has been described to produce pyrantel derivatives. google.com This pathway involves several intermediates, including the formation of a pyrantel diketone intermediate, followed by chlorination and subsequent reactions to build the final pyrantel compound. google.com